(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBCQPTTRTLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic compound that has attracted attention in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, focusing on its anticancer effects, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.46 g/mol. The structure includes a thiazole ring, acetamido group, and a prop-2-ynyl moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Assay |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Assay |
The compound shows higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) culture methods, indicating its potential effectiveness in more traditional laboratory settings .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that similar compounds bind to DNA, specifically within the minor groove, disrupting normal cellular processes and leading to cell death .
Case Studies
- Study on Lung Cancer Cell Lines : A study evaluated the compound's efficacy against three human lung cancer cell lines using MTS cytotoxicity and BrdU proliferation assays. The results indicated significant inhibition of cell proliferation, with the most potent effect observed in the A549 cell line .
- Antimicrobial Activity : In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial effects, suggesting a broader therapeutic potential beyond oncology .
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Key Example: (Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide ()
Discussion :
- Acetamido may facilitate hydrogen bonding in biological targets, whereas chloro could enhance electrophilicity .
- The 4-fluorobenzamide in the target compound likely improves metabolic stability compared to the sulfonyl group in , which may increase aqueous solubility but reduce blood-brain barrier penetration .
Heterocyclic Analogues with Benzamide Moieties
Examples:
- Triazole Derivatives () :
The target compound’s prop-2-yn-1-yl group allows click chemistry modifications, similar to triazole synthesis in .
- 1,2,4-Triazole Derivatives (): Compounds 7–9 () incorporate sulfonyl groups and exhibit tautomerism, absent in the target compound.
Substituent-Driven Functional Comparisons
Table 1: Substituent Effects on Bioactivity
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, with critical optimization points:
- Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance reactivity while controlling side reactions .
- Temperature Control : Maintain low temperatures (0–5°C) during acetylation or coupling steps to prevent by-product formation .
- Catalysts/Base : Triethylamine is often used to neutralize HCl generated during chloroacetyl chloride reactions .
- Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC), while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq of prop-2-yn-1-yl bromide) and reaction time (12–24 hr) for the alkylation step .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and Z-configuration (e.g., NOESY for spatial proximity of prop-2-yn-1-yl and acetamido groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action in cancer cell lines?
- Methodological Answer :
- Kinase Inhibition Assays : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify primary targets .
- Apoptosis Analysis : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in treated vs. untreated cells .
- Molecular Docking : Use AutoDock Vina to model interactions with predicted targets (e.g., Bcl-2 family proteins) based on the fluorobenzamide moiety’s electron-withdrawing effects .
- siRNA Knockdown : Silence candidate targets (e.g., AKT1) to observe rescue effects on compound efficacy .
Q. What strategies improve structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Fluorine replacements : Chloro or nitro groups at the 4-position to modulate electron density .
- Prop-2-yn-1-yl modifications : Replace with allyl or propargyl ether groups to alter steric bulk .
- Bioassay Testing : Screen analogs against 3D tumor spheroids to assess penetration and potency (IC50 values ± SEM) .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate logP values with cytotoxicity (R² > 0.85) .
Q. How can researchers resolve contradictions in reported biological activities?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC50 ranges: 0.5–5 µM in breast vs. 10–20 µM in lung cancer lines) to identify cell-type-specific effects .
- Purity Verification : Re-analyze disputed batches via LC-MS to confirm >98% purity, excluding degradation products .
- Assay Standardization : Re-test under uniform conditions (e.g., 48 hr exposure, 10% FBS) to minimize variability .
Q. What formulations address poor aqueous solubility in preclinical studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for in vivo administration (solubility: ~2 mg/mL) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .
- Prodrug Design : Synthesize phosphate ester derivatives to improve solubility by 10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
